molecular formula C13H10ClN3 B1356160 2-[(2-Chlorobenzyl)amino]nicotinonitrile CAS No. 945347-55-7

2-[(2-Chlorobenzyl)amino]nicotinonitrile

Cat. No.: B1356160
CAS No.: 945347-55-7
M. Wt: 243.69 g/mol
InChI Key: GSKYOEOXVRYLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-[(2-Chlorobenzyl)amino]nicotinonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-Chlorobenzyl)amino]nicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its biochemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)amino]nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(2-Chlorobenzyl)amino]nicotinonitrile can be compared with other similar compounds, such as:

    2-[(2-Bromobenzyl)amino]nicotinonitrile: Similar structure but with a bromine atom instead of chlorine.

    2-[(2-Fluorobenzyl)amino]nicotinonitrile: Contains a fluorine atom instead of chlorine.

    2-[(2-Methylbenzyl)amino]nicotinonitrile: Has a methyl group instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituents.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-12-6-2-1-4-11(12)9-17-13-10(8-15)5-3-7-16-13/h1-7H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKYOEOXVRYLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=CC=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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